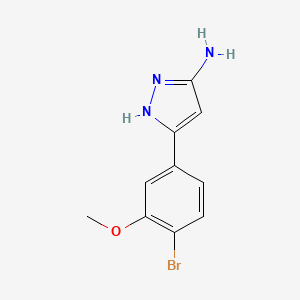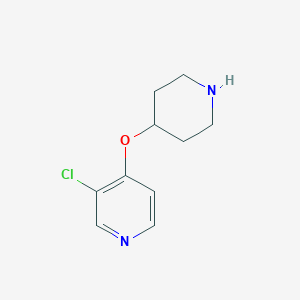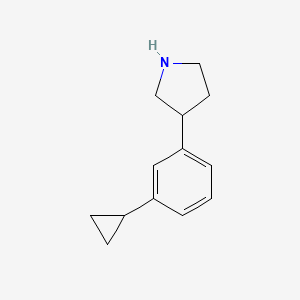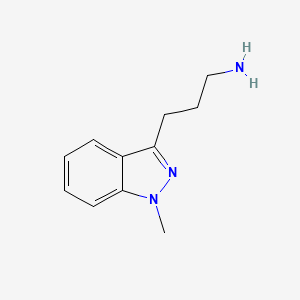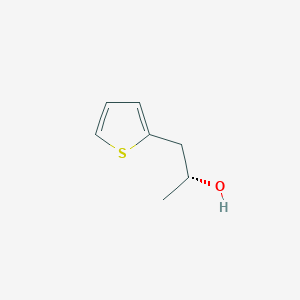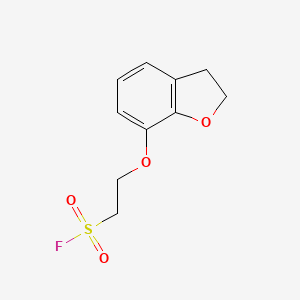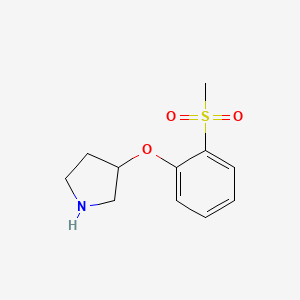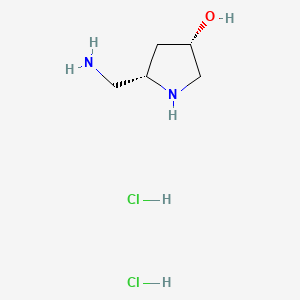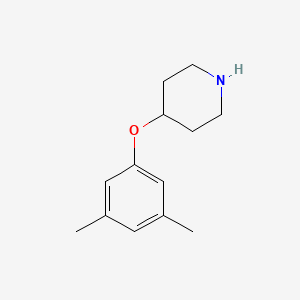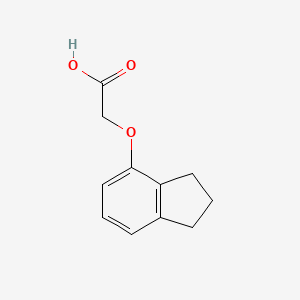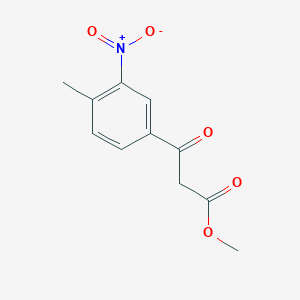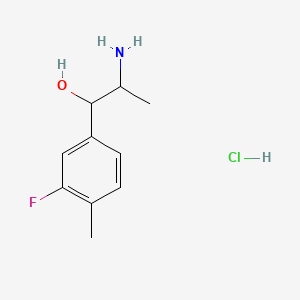
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also contains a substituted aromatic ring. The presence of the fluorine and methyl groups on the aromatic ring imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with a suitable amine, such as 2-amino-1-propanol, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Formation of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-one.
Reduction: Formation of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. The fluorine and methyl groups on the aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride
- 2-Amino-1-(4-methylphenyl)propan-1-olhydrochloride
- 2-Amino-1-(3-chloro-4-methylphenyl)propan-1-olhydrochloride
Comparison:
- 2-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olhydrochloride is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
- 2-Amino-1-(4-fluorophenyl)propan-1-olhydrochloride lacks the methyl group, which may result in different binding properties and reactivity.
- 2-Amino-1-(4-methylphenyl)propan-1-olhydrochloride lacks the fluorine group, which can affect its electronic properties and interactions with molecular targets.
- 2-Amino-1-(3-chloro-4-methylphenyl)propan-1-olhydrochloride has a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C10H15ClFNO |
|---|---|
Molecular Weight |
219.68 g/mol |
IUPAC Name |
2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-6-3-4-8(5-9(6)11)10(13)7(2)12;/h3-5,7,10,13H,12H2,1-2H3;1H |
InChI Key |
HCHOUGSKGFCPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)N)O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


